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Compound of Interest

Compound Name:

Diethyl 4-

(diphenylamino)benzylphosphonat

e

Cat. No.: B182314 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic techniques used to

validate the structure of Diethyl 4-(diphenylamino)benzylphosphonate. Due to the limited

availability of published experimental data for this specific compound, this guide offers a

comparative analysis based on the known spectroscopic data of its core structural components:

diethyl benzylphosphonate and diphenylamine. The presented data serves as a predictive

framework for researchers working on the synthesis and characterization of this and similar

molecules.

Predicted and Comparative Spectroscopic Data
The following tables summarize the expected spectroscopic data for Diethyl 4-
(diphenylamino)benzylphosphonate, alongside the experimental data for its parent

structures, diethyl benzylphosphonate and diphenylamine.

Table 1: ¹H NMR Spectroscopic Data (Predicted vs. Experimental)
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Proton Assignment

Diethyl

Benzylphosphonate

(Experimental, in

CDCl₃)

Diphenylamine

(Experimental, in

CDCl₃)

Diethyl 4-

(diphenylamino)benz

ylphosphonate

(Predicted, in CDCl₃)

Ar-H (benzyl, ortho to

CH₂P)
~7.2-7.4 ppm (m) - ~7.1-7.3 ppm (d)

Ar-H (benzyl, meta to

CH₂P)
~7.2-7.4 ppm (m) - ~6.9-7.1 ppm (d)

Ar-H (diphenylamino,

ortho)
- ~7.04 ppm (d)[1] ~7.0-7.1 ppm (m)

Ar-H (diphenylamino,

meta)
- ~7.24 ppm (t)[1] ~7.2-7.3 ppm (m)

Ar-H (diphenylamino,

para)
- ~6.91 ppm (t)[1] ~6.9-7.0 ppm (m)

N-H - ~5.63 ppm (s, br)[1] ~5.7-5.9 ppm (s, br)

P-CH₂-Ar
~3.14 ppm (d, JHP ≈

22 Hz)[2]
-

~3.1-3.2 ppm (d, JHP

≈ 22 Hz)

O-CH₂-CH₃ ~4.00 ppm (quintet)[2] - ~4.0-4.1 ppm (quintet)

O-CH₂-CH₃ ~1.22 ppm (t)[2] - ~1.2-1.3 ppm (t)

Note: The predicted shifts for the aromatic protons of the benzyl group in the target molecule

are shifted upfield due to the electron-donating effect of the para-diphenylamino substituent.

Table 2: ¹³C NMR Spectroscopic Data (Predicted vs. Experimental)
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Carbon Assignment

Diethyl

Benzylphosphonate

(Experimental, in

CDCl₃)

Diphenylamine

(Experimental, in

CDCl₃)

Diethyl 4-

(diphenylamino)benz

ylphosphonate

(Predicted, in CDCl₃)

Ar-C (benzyl, C-1)
~132.1 ppm (d, JCP ≈

8 Hz)[3]
- ~125-127 ppm (d)

Ar-C (benzyl, C-2,6)
~129.4 ppm (d, JCP ≈

6 Hz)[3]
- ~130-132 ppm (d)

Ar-C (benzyl, C-3,5)
~128.9 ppm (d, JCP ≈

6 Hz)[3]
- ~118-120 ppm

Ar-C (benzyl, C-4)
~129.3 ppm (d, JCP ≈

5 Hz)[3]
- ~145-147 ppm

Ar-C (diphenylamino,

C-ipso)
- ~142.9 ppm[3] ~142-144 ppm

Ar-C (diphenylamino,

C-ortho)
- ~117.6 ppm[3] ~117-119 ppm

Ar-C (diphenylamino,

C-meta)
- ~129.1 ppm[3] ~129-130 ppm

Ar-C (diphenylamino,

C-para)
- ~120.8 ppm[3] ~120-122 ppm

P-CH₂-Ar
~33.3 ppm (d, JCP ≈

45 Hz)[3]
- ~33-34 ppm (d)

O-CH₂-CH₃
~62.5 ppm (d, JCP ≈ 5

Hz)[3]
- ~62-63 ppm (d)

O-CH₂-CH₃
~16.6 ppm (d, JCP ≈

3.5 Hz)[3]
- ~16-17 ppm (d)

Table 3: ³¹P NMR Spectroscopic Data (Predicted vs. Experimental)
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Compound
³¹P NMR Chemical Shift (Experimental, in

CDCl₃)

Diethyl Benzylphosphonate ~25.9 ppm[3]

Diethyl 4-(diphenylamino)benzylphosphonate

(Predicted)
~25-27 ppm

Note: The ³¹P chemical shift is not expected to be significantly affected by the para-substituent

on the benzyl ring.

Table 4: IR Spectroscopic Data (Predicted vs. Experimental)

Functional Group

Diethyl

Benzylphosphonate

(Experimental)

Diphenylamine

(Experimental)

Diethyl 4-

(diphenylamino)benz

ylphosphonate

(Predicted)

N-H Stretch -
~3120-3180 cm⁻¹

(weak)[4]

~3120-3180 cm⁻¹

(weak)

C-H Stretch

(Aromatic)
~3000-3100 cm⁻¹ ~3000-3100 cm⁻¹ ~3000-3100 cm⁻¹

C-H Stretch (Aliphatic) ~2850-3000 cm⁻¹ - ~2850-3000 cm⁻¹

C=C Stretch

(Aromatic)
~1450-1600 cm⁻¹ ~1500, 1610 cm⁻¹[4] ~1450-1610 cm⁻¹

P=O Stretch ~1240 cm⁻¹ - ~1240 cm⁻¹

P-O-C Stretch ~1020-1050 cm⁻¹ - ~1020-1050 cm⁻¹

C-N Stretch - ~1310 cm⁻¹ ~1310 cm⁻¹

Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
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Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped

with a broadband probe.

Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in ~0.6

mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. A small

amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

¹H NMR Acquisition: Standard proton spectra are acquired using a single-pulse experiment.

Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a

relaxation delay of 1-5 seconds. Typically, 8-16 scans are co-added to improve the signal-to-

noise ratio.

¹³C NMR Acquisition: Carbon spectra are acquired using a proton-decoupled pulse sequence

(e.g., zgpg30). A larger number of scans (e.g., 1024 or more) is typically required due to the

low natural abundance of ¹³C. A wider spectral width is used compared to ¹H NMR.

³¹P NMR Acquisition: Phosphorus spectra are acquired with proton decoupling. A phosphoric

acid standard (85% in D₂O) can be used as an external reference (0 ppm).

Data Processing: The raw data (Free Induction Decay - FID) is processed by applying a

Fourier transform, phase correction, and baseline correction. The chemical shifts are

referenced to the internal standard (TMS) or the external standard (phosphoric acid).

2.2 Infrared (IR) Spectroscopy

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer, often equipped with an

attenuated total reflectance (ATR) accessory.

Sample Preparation:

ATR (for solids or liquids): A small amount of the sample is placed directly on the ATR

crystal.

Thin Film (for liquids): A drop of the liquid sample is placed between two salt plates (e.g.,

NaCl or KBr).
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KBr Pellet (for solids): A small amount of the solid sample is ground with dry potassium

bromide (KBr) and pressed into a thin, transparent pellet.

Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background

spectrum of the empty sample holder (or pure KBr for pellets) is recorded and subtracted

from the sample spectrum.

Data Analysis: The positions of the absorption bands (in wavenumbers, cm⁻¹) are identified

and correlated with the characteristic vibrational frequencies of the functional groups present

in the molecule.

2.3 Mass Spectrometry (MS)

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g.,

Electrospray Ionization - ESI, or Electron Ionization - EI) and mass analyzer (e.g.,

Quadrupole, Time-of-Flight - TOF).

Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol,

acetonitrile) at a low concentration (e.g., 1 µg/mL).

Data Acquisition:

ESI-MS: The sample solution is infused into the ESI source where it is ionized. The mass-

to-charge ratio (m/z) of the resulting ions is measured. This technique is soft and typically

yields the molecular ion peak ([M+H]⁺ or [M+Na]⁺).

EI-MS: The sample is introduced into the ion source where it is bombarded with high-

energy electrons, causing ionization and fragmentation. The m/z of the molecular ion and

the fragment ions are detected.

Data Analysis: The molecular weight of the compound is determined from the molecular ion

peak. The fragmentation pattern can provide additional structural information. For Diethyl 4-
(diphenylamino)benzylphosphonate (C₂₅H₂₈NO₃P), the expected exact mass is

approximately 421.1807 g/mol .

Workflow for Spectroscopic Validation
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The following diagram illustrates the logical workflow for the structural validation of a

synthesized compound like Diethyl 4-(diphenylamino)benzylphosphonate using

spectroscopic methods.

Synthesis & Purification

Spectroscopic Analysis

Data Analysis & Structure Confirmation

Chemical Synthesis

Purification
(e.g., Chromatography)

NMR Spectroscopy
(¹H, ¹³C, ³¹P) IR Spectroscopy Mass Spectrometry

NMR Data Interpretation
(Chemical Shifts, Coupling)

IR Data Interpretation
(Functional Groups)

MS Data Interpretation
(Molecular Weight, Fragmentation)

Structure Confirmation

Click to download full resolution via product page

Caption: Workflow for the synthesis, purification, and spectroscopic validation of a chemical

compound.

This guide provides a foundational framework for the spectroscopic characterization of Diethyl
4-(diphenylamino)benzylphosphonate. Researchers can utilize this comparative data to aid

in the interpretation of their experimental results and confirm the successful synthesis of the

target molecule.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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